5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid

Catalog No.
S15867764
CAS No.
M.F
C9H10N2O2
M. Wt
178.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic ...

Product Name

5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid

IUPAC Name

5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylic acid

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

InChI

InChI=1S/C9H10N2O2/c12-9(13)8-5-11-3-6-1-2-10-4-7(6)8/h3,5,10H,1-2,4H2,(H,12,13)

InChI Key

DWCMIXBGROJJSP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C(C=NC=C21)C(=O)O

5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. This compound features a bicyclic structure characterized by a tetrahydro-naphthyridine core with a carboxylic acid functional group at the 4-position. The molecular formula for this compound is C10H10N2O2C_{10}H_{10}N_2O_2, and its IUPAC name reflects its structural complexity. The compound is recognized for its diverse biological activities and potential applications in medicinal chemistry and drug development .

  • Oxidation: This reaction introduces functional groups such as hydroxyl or carbonyl groups. Common reagents include potassium permanganate and chromium trioxide.
  • Reduction: Typically leads to the formation of more saturated derivatives. Catalysts like palladium on carbon are often used in hydrogenation reactions.
  • Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, utilizing halogenating agents or nucleophiles like sodium azide.

The major products formed from these reactions depend on the specific conditions and reagents used.

The biological activity of 5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid has been explored in various studies:

  • Enzyme Inhibition: Investigated for its potential to inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding: Shows promise as a ligand for specific receptors, potentially modulating biological responses.
  • Therapeutic Potential: Research indicates anticancer, anti-HIV, and antimicrobial properties, highlighting its relevance in pharmacological applications .

The synthesis of 5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid typically involves cyclization of appropriate precursors. A common method includes:

  • Reaction of Meldrum’s Acid: This is combined with 3-aminopyridine derivatives.
  • Cyclization and Decarboxylation: Following the initial reaction, cyclization occurs under specific conditions to form the desired naphthyridine structure.

For industrial production, continuous flow reactors may be employed to enhance yield and purity through optimized reaction conditions .

5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid has several applications across different fields:

  • Medicinal Chemistry: Serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Biological Research: Studied for its interactions with biological targets and mechanisms of action.
  • Material Science: Utilized in developing new materials and chemical processes due to its unique structural properties .

Interaction studies have shown that 5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid can modulate various biological pathways through its binding to specific proteins or nucleic acids. These interactions may lead to inhibition of enzymatic activity or alteration of receptor signaling pathways. The exact molecular targets can vary based on the application but often involve key proteins integral to cellular functions .

Several compounds share structural similarities with 5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid:

Compound NameStructural FeaturesBiological Activity
1-NaphthyridineContains a naphthyridine core without tetrahydro groupAntimicrobial and anticancer properties
1-Hydroxy-5,6,7,8-tetrahydro-2,6-naphthyridineHydroxyl substitution at the 1-positionPotential enzyme inhibitor
1,6-NaphthyridineSimilar bicyclic structureExhibits similar pharmacological properties

Uniqueness

The uniqueness of 5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid lies in its specific tetrahydro structure which enhances stability and reactivity compared to other naphthyridine derivatives. This structural feature allows for diverse chemical modifications that can lead to varied biological activities .

XLogP3

-2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

178.074227566 g/mol

Monoisotopic Mass

178.074227566 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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